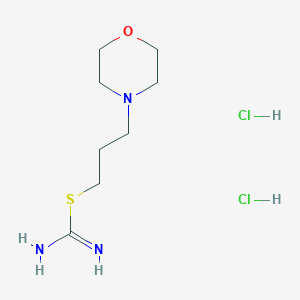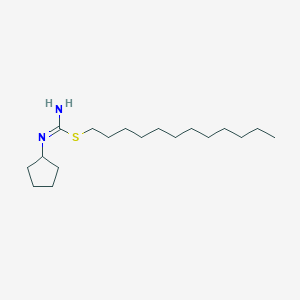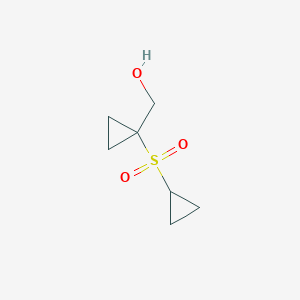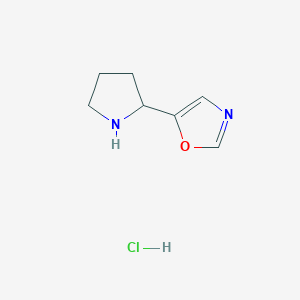
5-(Pyrrolidin-2-yl)oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-2-yl)oxazole hydrochloride is an organic compound that has garnered significant interest in the scientific community due to its unique structural properties and versatile applications. This compound is characterized by the presence of a pyrrolidine ring fused to an oxazole ring, with a hydrochloride salt form that enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-yl)oxazole hydrochloride typically involves the reaction of N-Boc-protected amino acids with ethyl isocyanoacetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-2-yl)oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
Scientific Research Applications
5-(Pyrrolidin-2-yl)oxazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-2-yl)oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Pyrrolidin-2-yl)oxazole hydrochloride include:
Pyrrolidine-2,5-diones: Known for their bioactive properties and used in medicinal chemistry.
Pyrrolidin-2-one: Another versatile scaffold used in drug discovery.
Oxazole derivatives: Widely studied for their biological activities and applications in material science.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the pyrrolidine and oxazole rings, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-6(9-3-1)7-4-8-5-10-7;/h4-6,9H,1-3H2;1H |
InChI Key |
SDDWWKDQBXPMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



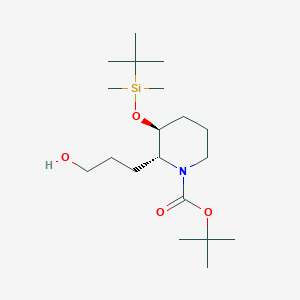
![4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B12980172.png)
![11-Azabicyclo[5.3.1]undecan-9-one, 11-methyl-](/img/structure/B12980173.png)

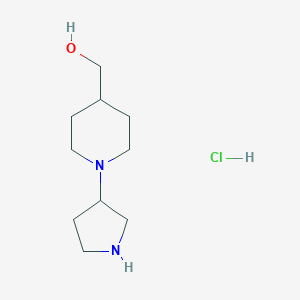


![N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine](/img/structure/B12980190.png)
